molecular formula C15H20N2O5S B2940420 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941881-15-8

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2940420
CAS No.: 941881-15-8
M. Wt: 340.39
InChI Key: DKCDPDSKEWPLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzodioxepine ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepine ring, followed by sulfonylation and subsequent coupling with piperazine. The final step involves the introduction of the ethanone group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodioxepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 7-乙酰基-3,4-二氢-1,5-苯并二噁庚
  • 7-溴-3,4-二羟基-2H-1,5-苯并二氧

Uniqueness

Compared to similar compounds, 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and piperazine moieties contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-12(18)16-5-7-17(8-6-16)23(19,20)13-3-4-14-15(11-13)22-10-2-9-21-14/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCDPDSKEWPLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.